8-Bromo-6-fluoroquinolin-4-ol
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Overview
Description
8-Bromo-6-fluoroquinolin-4-ol is a synthetic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoroquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2,4-dibromophenol.
Cyclization: The reaction between 4-fluoroaniline and 2,4-dibromophenol under basic conditions leads to the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoroquinolin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be displaced by nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
8-Bromo-6-fluoroquinolin-4-ol has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoroquinolin-4-ol involves:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoroquinolin-4-ol: Similar structure but with different positions of bromine and fluorine atoms.
5,8-Difluoroquinoline: Contains two fluorine atoms instead of one bromine and one fluorine.
6-Methoxyquinoline: Contains a methoxy group instead of halogens.
Uniqueness
8-Bromo-6-fluoroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-bromo-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXSITKAJRDRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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